

Hispidulin 7-glucuronide: A Reference Standard for Metabolomic Analyses

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Compound of Interest

Compound Name: Hispidulin 7-glucuronide

Cat. No.: B2836151

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Application Note and Protocol

Introduction

Metabolomics, the comprehensive study of small molecules within a biological system, is a powerful tool in drug discovery, biomarker identification, and personalized medicine. The accuracy and reproducibility of metabolomic data are paramount for drawing meaningful biological conclusions. Reference standards are critical for ensuring data quality, enabling the absolute quantification of metabolites, and allowing for the harmonization of data across different studies and laboratories.[1][2] **Hispidulin 7-glucuronide**, a flavonoid glucuronide found in various medicinal plants like Salvia species, is an important metabolite in studies of xenobiotic metabolism and pharmacokinetics.[3] As a stable, purified compound, it serves as an excellent reference standard for the identification and quantification of this metabolite in biological matrices.

This document provides detailed application notes and protocols for the use of **Hispidulin 7-glucuronide** as a reference standard in metabolomics research, with a focus on liquid chromatography-mass spectrometry (LC-MS/MS) based methods.

Physicochemical Properties and Handling

Proper handling and storage of the reference standard are crucial for maintaining its integrity and ensuring accurate experimental results.

Property	Value	Source
Molecular Formula	C ₂₂ H ₂₀ O ₁₂	[4][5][6]
Molecular Weight	476.39 g/mol	[1][4][5][6]
CAS Number	31105-76-7	[1][4][5][6]
Appearance	Solid	[6]
Purity	≥95% (typically analyzed by LC/MS-ELSD or HPLC-DAD)	[5][6][7]
Solubility	Soluble in DMSO and dimethyl formamide. Sparingly soluble in aqueous buffers.	[8]
Storage	Store at -20°C in a well-closed container, protected from light.	[5][6]
Stability	Stable for ≥ 2 years when stored correctly. Prepare aqueous solutions on the same day of use. Stock solutions in organic solvents can be stored at -20°C for up to two weeks.	[5][9]

Experimental Protocols

The following protocols describe the use of **Hispidulin 7-glucuronide** as a reference standard for the quantification of the analyte in biological samples using LC-MS/MS. These protocols are based on established methods for flavonoid glucuronide analysis and should be optimized for specific instrumentation and experimental conditions.[4][10][11]

Preparation of Stock and Working Solutions

- Stock Solution (1 mg/mL): Accurately weigh 1 mg of **Hispidulin 7-glucuronide** and dissolve it in 1 mL of DMSO. Vortex until fully dissolved. Store this stock solution at -20°C.

- **Working Solutions:** Prepare a series of working solutions by serially diluting the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water). These working solutions will be used to spike into a blank biological matrix to create calibration standards and quality control (QC) samples.

Sample Preparation

The choice of sample preparation method depends on the biological matrix. The goal is to extract the analyte of interest while removing interfering substances like proteins and phospholipids.

a) Plasma/Serum Samples (Protein Precipitation)

- Thaw plasma/serum samples on ice.
- In a microcentrifuge tube, add 200 μL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the sample) to 100 μL of plasma/serum.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.[\[4\]](#)

b) Urine Samples (Dilute-and-Shoot or Solid Phase Extraction)

- For Dilute-and-Shoot:
 - Thaw urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
 - Dilute the supernatant 1:4 with the mobile phase starting condition containing an internal standard.

- Vortex and inject directly into the LC-MS/MS system.
- For Solid Phase Extraction (SPE) for cleaner samples:
 - Precondition an Oasis HLB SPE cartridge (or similar reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
 - Load 500 µL of centrifuged urine onto the cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar impurities.
 - Elute the analyte with 1 mL of methanol.
 - Evaporate the eluate to dryness and reconstitute as described for plasma samples.^[4]

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of flavonoid glucuronides. Method development and optimization are recommended.

Parameter	Typical Value
LC Column	C18 column (e.g., 50 mm x 2.1 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 5-10 minutes
Flow Rate	0.3 - 0.5 mL/min
Column Temperature	40°C
Injection Volume	2 - 10 μ L
Ionization Mode	Electrospray Ionization (ESI), Negative or Positive Mode
MS Analysis	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	[M-H] ⁻ : 475.1 or [M+H] ⁺ : 477.1
Fragment Ion (m/z)	Loss of glucuronic acid moiety (-176 Da) is a characteristic fragmentation. For [M-H] ⁻ , a common transition is 475.1 -> 299.1 (aglycone). For [M+H] ⁺ , 477.1 -> 301.1 (aglycone). Other fragments may be present and should be optimized.
Collision Energy	To be optimized for the specific instrument and transition.

Calibration and Quantification

- Prepare a calibration curve by spiking known concentrations of **Hispidulin 7-glucuronide** working solutions into a blank biological matrix (e.g., drug-free plasma or urine) and processing the samples as described above.
- A typical calibration range for flavonoid glucuronides is 1 nM to 5000 nM.[\[4\]](#)[\[10\]](#)

- Prepare QC samples at low, medium, and high concentrations to assess the accuracy and precision of the method.
- Analyze the processed calibration standards, QC samples, and unknown samples by LC-MS/MS.
- Construct the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Use a linear regression with a weighting factor of $1/x$ or $1/x^2$.
- Determine the concentration of **Hispidulin 7-glucuronide** in the unknown samples by interpolating their peak area ratios from the calibration curve.

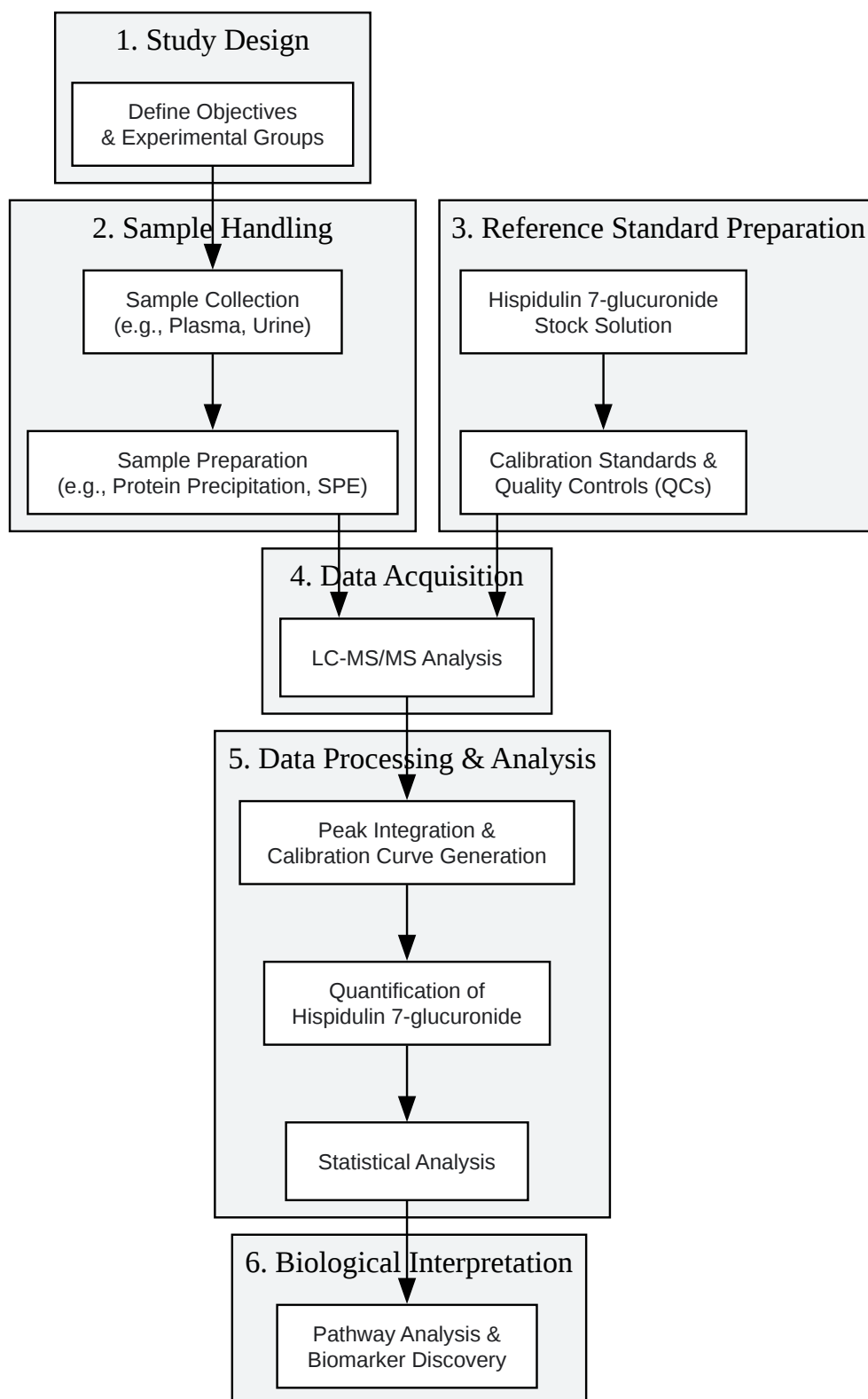
Expected Method Performance

Based on validated methods for similar flavonoid glucuronides, the following performance characteristics can be expected.[\[4\]](#)[\[10\]](#)

Parameter	Expected Performance
Linearity (r^2)	> 0.99
Lower Limit of Quantification (LLOQ)	1 - 10 nM
Intra- and Inter-day Precision (%CV)	< 15%
Accuracy (%RE)	Within $\pm 15\%$
Recovery	> 85%
Matrix Effect	< 20%

Visualizations

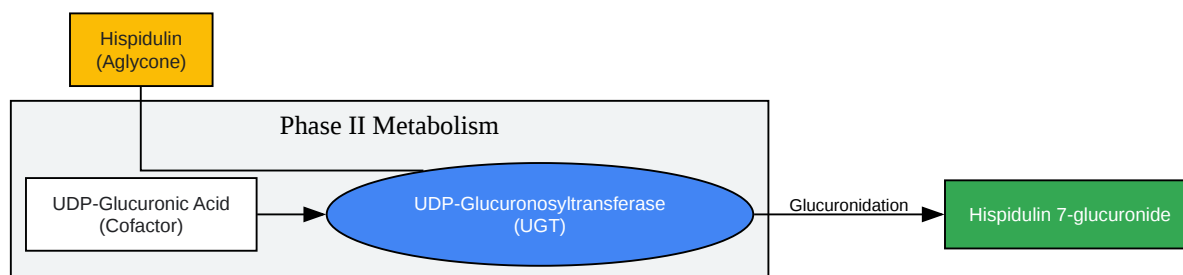
Metabolomics Workflow using a Reference Standard



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Caption: General metabolomics workflow incorporating a reference standard.

Metabolic Pathway of Hispidulin Glucuronidation



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Caption: Enzymatic conversion of Hispidulin to **Hispidulin 7-glucuronide**.

Conclusion

Hispidulin 7-glucuronide is a valuable and necessary tool for researchers in metabolomics, pharmacology, and natural product chemistry. Its use as a reference standard enables the reliable quantification of this metabolite in complex biological matrices, leading to more robust and reproducible scientific outcomes. The protocols and data presented here provide a comprehensive guide for the successful integration of **Hispidulin 7-glucuronide** into metabolomics workflows.

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